MethylN-cyanoacetimidatehydrochloride
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Overview
Description
MethylN-cyanoacetimidatehydrochloride is a chemical compound known for its significant role in organic synthesis and various industrial applications. It is characterized by the presence of a cyano group and an imidate group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MethylN-cyanoacetimidatehydrochloride typically involves the reaction of methyl cyanoacetate with an appropriate amine under controlled conditions. One common method includes stirring methyl cyanoacetate with the amine at room temperature without the use of solvents . Another approach involves heating the mixture at 70°C for several hours, followed by cooling to room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: MethylN-cyanoacetimidatehydrochloride undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows it to participate in condensation reactions with other compounds.
Substitution Reactions: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of bidentate reagents under mild conditions.
Substitution Reactions: Often require the presence of strong nucleophiles and specific solvents to facilitate the reaction.
Major Products: The reactions of this compound can lead to the formation of various heterocyclic compounds, which are valuable in the synthesis of pharmaceuticals and other biologically active molecules .
Scientific Research Applications
MethylN-cyanoacetimidatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of biologically active compounds with potential therapeutic applications.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of MethylN-cyanoacetimidatehydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the imidate group can engage in electrophilic substitution reactions. These interactions enable the compound to form stable intermediates and final products with desired chemical properties .
Comparison with Similar Compounds
N-cyanoacetamide: Shares the cyano group but differs in the presence of an amide group instead of an imidate group.
Methyl cyanoacetate: Contains the cyano group but lacks the imidate functionality.
Uniqueness: MethylN-cyanoacetimidatehydrochloride is unique due to its dual functionality, which allows it to participate in a broader range of chemical reactions compared to its similar counterparts. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C4H7ClN2O |
---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
methyl N-cyanoethanimidate;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-4(7-2)6-3-5;/h1-2H3;1H |
InChI Key |
NRAZDFLDBBOMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC#N)OC.Cl |
Origin of Product |
United States |
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